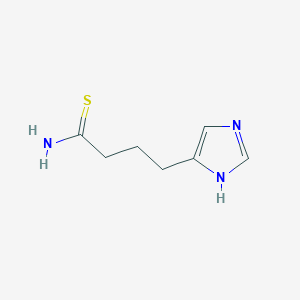
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- is a complex organic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the precursor 5-amino-2-(3,5-dimethylphenyl)benzamide can undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired isoindolone structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: Researchers may use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its role in inhibiting or activating certain biochemical processes.
Comparaison Avec Des Composés Similaires
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:
1H-Isoindol-1-one, 5-amino-2-phenyl-2,3-dihydro-: This compound lacks the dimethyl groups on the phenyl ring, which may result in different chemical properties and biological activities.
1H-Isoindol-1-one, 5-amino-2-(4-methylphenyl)-2,3-dihydro-: The presence of a single methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
651733-87-8 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
5-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-5-11(2)7-14(6-10)18-9-12-8-13(17)3-4-15(12)16(18)19/h3-8H,9,17H2,1-2H3 |
Clé InChI |
FYCGXEDKQJBOIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=CC(=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
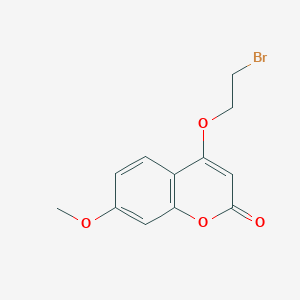
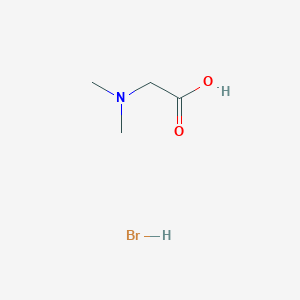
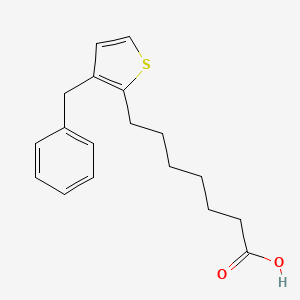
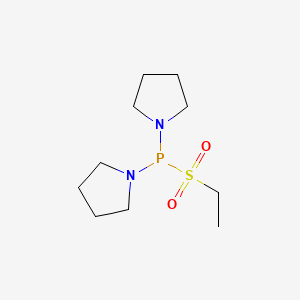


![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
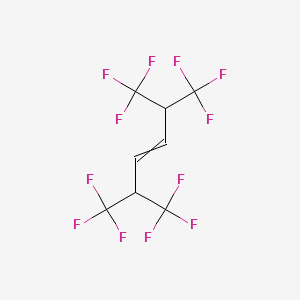
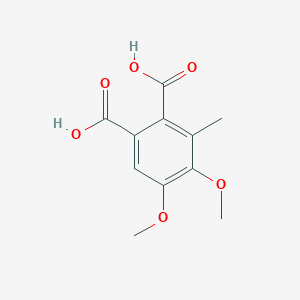

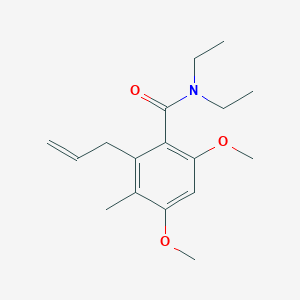
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
